molecular formula C17H16N2 B014396 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 3790-45-2

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B014396
CAS No.: 3790-45-2
M. Wt: 248.32 g/mol
InChI Key: INERHEQVAVQJBO-UHFFFAOYSA-N
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Description

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERHEQVAVQJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276762
Record name 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3790-45-2
Record name 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tryptamine (15 g, 94.0 mmol) and benzaldehyde (10.9 g, 1.1 equiv.) in DCM (800 mL) was treated with TFA (15 mL, 2 equiv.). The resulting mixture was stirred at rt for one day and then neutralized to pH 7 with a saturated aqueous solution of sodium carbonate. After filtration and concentration to dryness the residue was recrystallized from 2-propanol to give the title compound (11.0 g, 47%) as white crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
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0 (± 1) mol
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reactant
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Yield
47%

Synthesis routes and methods II

Procedure details

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline was prepared by the addition of tryptamine-HCl (500 mg, 2.54 mmol), CHCl3 (20 mL), absolute EtOH (16 mL), benzaldehyde (520 μL, 5.08 mmol), and TFA (1.9 mL, 25.4 mmol) to a N2 purged 50 mL flask. The reaction solution was allowed to stir at ambient temperature for 18 hours and then at 60° C. for 4 hours. The solution was concentrated under reduced pressure, and the crude material was chromatographed (SiO2, 100% hexane to 25% EtOAc) to yield 95 mg of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline; MS (ESI): 249 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
520 μL
Type
reactant
Reaction Step One
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Quantity
1.9 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.0 g (6.24 mmol) of tryptamine and 0.73 g (0.87 mmol) of benzaldehyde in 10 ml of acetic acid was refluxed for 3 hours. After completion of the reaction, the solvent was distilled off, and the residue was made alkaline by the addition of a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, and then the solvent was removed by evaporation under reduced pressure to give 1.82 g of a crude mixture. The resulting residue was subjected to column chromatography using 35 g of silica gel with a 9:1 by volume mixture of methylene chloride and methanol as the eluent, to yield 1.43 g (92%) of the title compound. The product was subsequently recrystallized from dichloroethane and hexane to yield 0.72 g of pale yellowish brown crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
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1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Customer
Q & A

Q1: How can 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives be synthesized effectively?

A1: Research indicates that 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be synthesized via the Maillard reaction. This involves reacting 5-methoxytryptamine with various aldehydes in water. [] The reaction conditions, such as catalyst loading, temperature, and time, can be optimized to achieve high yields. One study demonstrated that yields greater than 70% could be achieved at temperatures below 50°C within 5 hours using a 7 mole % catalyst loading. []

Q2: What analytical techniques are valuable for characterizing 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?

A2: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) have proven to be valuable tools for characterizing these compounds. [] These techniques provide insights into the molecular weight and fragmentation patterns of the synthesized β-carboline derivatives, aiding in their structural elucidation.

Q3: Are there any computational studies exploring the potential applications of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?

A3: Yes, computational chemistry has been employed to investigate the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives as HIV-1 reverse transcriptase inhibitors. [, ] These in silico studies involve designing novel derivatives and evaluating their theoretical interactions with the target enzyme. While these studies represent a starting point, further research, including in vitro and in vivo experiments, are necessary to validate these findings and explore their therapeutic potential.

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